N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide
Description
N-[2-(4-Chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-chlorophenyl group at position 2 and a 3,4-difluorobenzamide moiety at position 2. This structure combines electron-withdrawing substituents (chloro and difluoro groups) with a fused thiophene-pyrazole scaffold, which is commonly associated with bioactivity in medicinal chemistry.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF2N3OS/c19-11-2-4-12(5-3-11)24-17(13-8-26-9-16(13)23-24)22-18(25)10-1-6-14(20)15(21)7-10/h1-7H,8-9H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAQFBFDWZEWCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Thieno[3,4-c]pyrazole Core: The synthesis begins with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved by cyclization of appropriate precursors under controlled conditions.
Introduction of 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced through a substitution reaction, where a suitable chlorinated aromatic compound reacts with the thieno[3,4-c]pyrazole intermediate.
Attachment of 3,4-Difluorobenzamide Moiety: The final step involves the coupling of the 3,4-difluorobenzamide moiety to the thieno[3,4-c]pyrazole core, typically through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with its analogs. Key differences in substituents, pharmacological profiles, and applications are summarized below:
Table 1: Structural and Functional Comparison of Thieno[3,4-c]pyrazole Derivatives
Key Insights:
Substituent Effects on Bioactivity :
- Electron-Withdrawing Groups : The target compound’s 4-chlorophenyl and 3,4-difluorobenzamide substituents likely enhance metabolic stability and receptor-binding affinity compared to analogs with electron-donating groups (e.g., methoxy in ).
- Sulfonamide vs. Benzamide : The diethylsulfamoyl group in introduces sulfonamide functionality, which is associated with enzyme inhibition (e.g., carbonic anhydrase), contrasting with the benzamide-based target compound.
Pharmacological Divergence: CRY1/CRY2 agonists (compounds 11 and 12, ) demonstrate that minor changes in substituents (e.g., methyl vs. methoxy groups) drastically alter receptor selectivity. The target compound’s difluoro and chloro substituents may similarly influence target specificity. Pesticidal benzamides like diflubenzuron share the 2,6-difluorobenzamide motif but lack the thienopyrazole core, underscoring the scaffold’s role in differentiating bioactivity.
Biological Activity
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide is a complex organic compound belonging to the class of thieno[3,4-c]pyrazole derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H14ClF2N3OS with a molecular weight of approximately 418.9 g/mol. The structure includes a thieno[3,4-c]pyrazole core which is known for its ability to interact with various biological targets.
Structural Characteristics
- Thieno[3,4-c]pyrazole Core : This heterocyclic structure is crucial for the compound's biological activity.
- Chlorophenyl Group : Enhances lipophilicity and biological interactions.
- Difluorobenzamide Moiety : Contributes to the compound's pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the thieno[3,4-c]pyrazole ring.
- Substitution reactions to introduce the chlorophenyl and difluorobenzamide groups.
- Purification using techniques such as recrystallization or chromatography.
Anticancer Activity
Several studies have demonstrated that thieno[3,4-c]pyrazole derivatives exhibit significant anticancer properties. For instance:
- In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Mechanism of Action : These compounds often target specific kinases involved in cancer cell signaling pathways.
Anti-inflammatory Effects
Research indicates that this class of compounds possesses anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : Compounds have been shown to reduce levels of TNF-alpha and IL-6 in cell cultures.
- Animal Models : Studies in rodent models have demonstrated reduced edema and inflammatory markers following treatment with thieno[3,4-c]pyrazole derivatives.
Antimicrobial Activity
Thieno[3,4-c]pyrazole derivatives also exhibit antimicrobial properties:
- Broad-spectrum Activity : Effective against various bacterial strains including Gram-positive and Gram-negative bacteria.
- Mechanism : Likely involves disruption of bacterial cell wall synthesis or inhibition of metabolic pathways.
Case Studies
- Study on Anticancer Properties :
-
Anti-inflammatory Research :
- In a model of acute inflammation induced by carrageenan in rats, treatment with the compound resulted in a 50% reduction in paw edema compared to control groups .
- Antimicrobial Evaluation :
Q & A
Q. Advanced
- Density Functional Theory (DFT) : Optimize geometry and predict NMR/IR spectra (e.g., Gaussian or ORCA software) to validate experimental data.
- SHELX Refinement : Resolve crystallographic ambiguities (e.g., disorder in the thienopyrazole ring) using SHELXL for least-squares refinement .
- Molecular Dynamics (MD) : Simulate solvation effects on fluorescence or binding interactions with biological targets .
What strategies mitigate low yields in multi-step syntheses involving thienopyrazole cores?
Q. Advanced
- Intermediate Stabilization : Protect reactive amines (e.g., Boc groups) during benzamide coupling to prevent side reactions .
- Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki for aryl-chloride bonds) or microwave-assisted cyclization to accelerate thienopyrazole formation.
- Statistical Optimization : Apply response surface methodology (RSM) to variables like temperature, solvent ratio, and reagent equivalents .
How are binding constants and thermodynamic parameters determined for this compound?
Q. Advanced
- Fluorescence Titration : Monitor intensity changes upon ligand addition (e.g., with proteins or metal ions). Fit data to Stern-Volmer or Hill equations for binding constants (Kₐ ~10⁴–10⁶ M⁻¹) .
- Isothermal Titration Calorimetry (ITC) : Directly measure ΔH, ΔS, and stoichiometry.
- Molecular Docking : Use AutoDock or Schrödinger to predict binding modes and validate with mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
